4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)benzamide
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Overview
Description
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-PHENETHYLBENZAMIDE is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-PHENETHYLBENZAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through the cyclization of hydrazines with 1,3-diketones . The nitro group is introduced via nitration reactions, while the methyl groups are added through alkylation reactions . The final step involves coupling the pyrazole derivative with a benzamide precursor under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-PHENETHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups .
Scientific Research Applications
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-PHENETHYLBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-PHENETHYLBENZAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors . These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Similar structure but lacks the benzamide moiety.
N-Phenethylbenzamide: Similar structure but lacks the pyrazole ring.
Uniqueness
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-PHENETHYLBENZAMIDE is unique due to the combination of the pyrazole ring with nitro and methyl groups and the benzamide structure. This combination imparts specific chemical and biological properties that are not present in the individual components .
Properties
Molecular Formula |
C21H22N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C21H22N4O3/c1-15-20(25(27)28)16(2)24(23-15)14-18-8-10-19(11-9-18)21(26)22-13-12-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,22,26) |
InChI Key |
BBEILIUTTAAKST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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